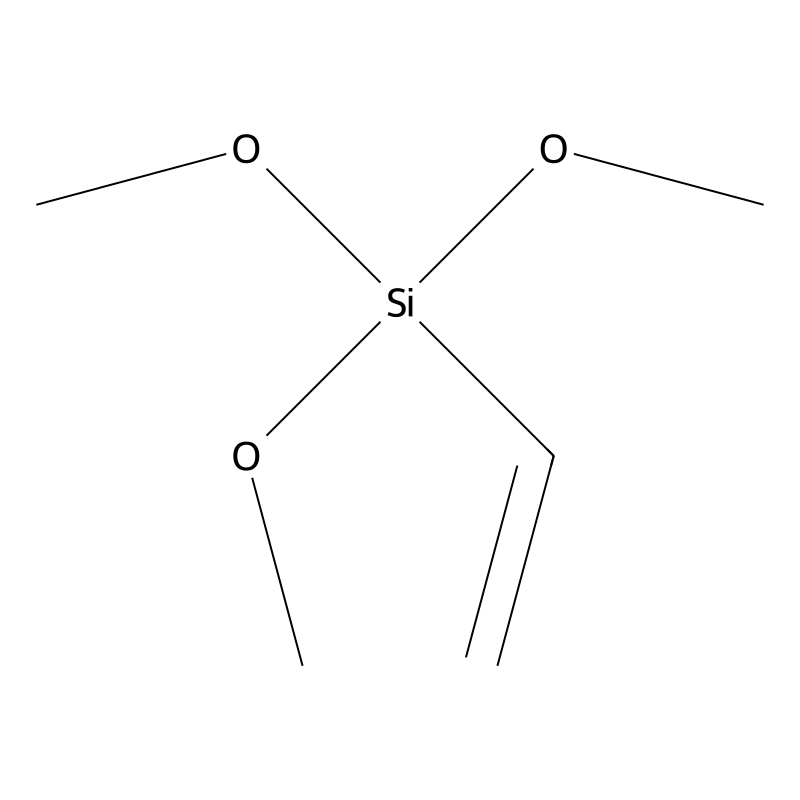

Vinyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surface Modification

VTMS acts as a coupling agent, forming a bridge between organic and inorganic materials. This ability makes it valuable in surface modification research ScienceDirect: Bonding, films and composites of vinyltrimethoxysilane functionalised silica nanoparticles: . Researchers use VTMS to modify surfaces of materials like glass, ceramics, and metal oxides to enhance properties like adhesion, hydrophobicity (water repellency), and corrosion resistance.

Silica-Based Materials Synthesis

VTMS is a precursor molecule for the synthesis of silica-based materials, which are crucial in various research areas. By controlling the hydrolysis and condensation reactions of VTMS, researchers can create materials with tailored structures and properties for applications in catalysis, drug delivery, and photonics National Center for Biotechnology Information: Silica Nanoparticles - Preparation, Characterization and Applications in Drug Delivery: ).

Polymer Science Research

VTMS is used as a grafting agent or a comonomer in polymer science research. Grafting refers to attaching VTMS molecules to existing polymer chains, introducing new functionalities like silane groups. As a comonomer, VTMS can be incorporated into the polymer backbone during polymerization, leading to novel materials with specific properties for applications in areas like biomaterials and electronic devices Wiley Online Library: Vinyltrimethoxysilane-modified Poly(ethylene glycol) for Enhanced Biocompatibility of Poly(lactic-co-glycolic Acid) Nanoparticles: .

Vinyltrimethoxysilane is an organosilicon compound with the molecular formula CHOSi. It appears as a colorless, transparent liquid with a characteristic ester-like odor. This compound has a boiling point of approximately 123 °C, a flash point of 25 °C, and a density of about 0.89 g/mL at 25 °C. Vinyltrimethoxysilane is soluble in organic solvents such as ethanol, benzene, and toluene but is insoluble in water. In the presence of moisture, it hydrolyzes to form silanol groups, making it useful in various chemical applications .

- Hydrolysis: Upon exposure to moisture, vinyltrimethoxysilane hydrolyzes to form silanol groups, which can further condense to create siloxane bonds (-Si-O-Si-) that are crucial for crosslinking applications .

- Friedel-Crafts Alkylation: This compound can undergo Friedel-Crafts reactions with aromatic compounds like styrene, leading to the formation of alkylated products. The reaction is characterized by an endothermic energy change and involves the creation of new carbon-carbon bonds .

- Cross-Coupling Reactions: Vinyltrimethoxysilane is used as a cross-coupling agent in organic synthesis, allowing for the formation of carbon-carbon bonds between various organic substrates .

Vinyltrimethoxysilane can be synthesized through several methods:

- Addition Reaction: Trichlorosilane can be reacted with acetylene in the presence of catalysts such as peroxides or tertiary amines to produce vinyltrimethoxysilane .

- Alcoholysis: This method involves the reaction of vinyl trichlorosilane with methanol, resulting in the formation of vinyltrimethoxysilane through the displacement of chlorine atoms by methoxy groups .

- Alkoxylation: Vinyltrimethoxysilane can also be produced via alkoxylation of chlorosilanes without requiring a catalyst, although effective removal of hydrogen chloride byproducts is necessary for this process .

Vinyltrimethoxysilane has diverse applications across various industries:

- Coupling Agent: It acts as a coupling agent for polymers such as polyethylene and polypropylene, enhancing adhesion between inorganic fillers and organic matrices.

- Cross-Linking Agent: Used in the production of cross-linked polyethylene (PEX), it facilitates moisture-curable polymer systems utilized in electrical insulation and plumbing applications .

- Adhesion Promoter: It improves bonding between glass fibers and resins in composite materials, significantly enhancing mechanical properties .

- Silica-Based

Vinyltrimethoxysilane shares similarities with other organosilicon compounds, particularly those containing vinyl or alkoxy groups. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Vinyltriethoxysilane | CHOSi | Bifunctional; used as cross-linking agent | Ethoxy groups instead of methoxy |

| Vinyltrichlorosilane | CHClSi | Reactive chlorosilane; used in various syntheses | Contains chlorine; more reactive than vinyltrimethoxysilane |

| Trimethoxyvinylsilane | CHOSi | Similar structure; used in polymer applications | Slight structural variations affecting reactivity |

Vinyltrimethoxysilane's unique combination of reactivity and functionality makes it particularly valuable in applications requiring effective bonding between organic and inorganic materials while facilitating crosslinking processes.

Visual and Physical Characteristics

Vinyltrimethoxysilane presents as a clear, colorless liquid under standard conditions [1] [2] [3] [4] [5] [6]. The compound exhibits transparency with colorless to almost colorless appearance [1] [2] [3] [4] [5] [6] [7], making it visually indistinguishable from water in terms of color properties. The physical state remains consistently liquid at room temperature conditions [1] [2] [3] [4] [5] [6].

Odor Profile

The compound is characterized by a distinctive fruity odor or ester-like odor [1] [3] [7]. This aromatic characteristic is consistent across various commercial preparations and serves as a qualitative identification parameter for the compound [1] [3] [7].

Density, Viscosity, and Refractive Index

Density Properties

| Temperature | Density Value | Unit | Source Citation |

|---|---|---|---|

| 20°C | 0.97 | g/cm³ | [8] [4] [9] [10] [11] |

| 25°C | 0.968 | g/mL | [1] [12] [5] [13] [14] |

| 25°C | 0.970 | Specific Gravity | [1] [15] [7] |

The density of vinyltrimethoxysilane exhibits minimal temperature dependence within the standard operational range. At 20°C, the density measures 0.97 g/cm³ [8] [4] [9] [10] [11], while at 25°C, it decreases slightly to 0.968 g/mL [1] [12] [5] [13] [14]. The specific gravity at standard conditions is reported as 0.970 [1] [15] [7].

Viscosity Characteristics

| Temperature | Viscosity Value | Unit | Source Citation |

|---|---|---|---|

| 20°C | 1.0 | mPa·s | [8] [4] [16] |

| 25°C | 0.6-0.7 | mm²/s | [15] [17] [18] |

Vinyltrimethoxysilane demonstrates low viscosity characteristics, with dynamic viscosity at 20°C measuring 1.0 mPa·s [8] [4] [16]. At 25°C, the kinematic viscosity ranges from 0.6 to 0.7 mm²/s [15] [17] [18], indicating excellent flow properties suitable for various industrial applications.

Refractive Index Data

| Temperature | Wavelength | Refractive Index | Source Citation |

|---|---|---|---|

| 20°C | 589 nm (D-line) | 1.390 | [8] [16] |

| 20°C | 589 nm (D-line) | 1.392 | [1] [12] [13] [7] [14] |

| 20°C | 589 nm (D-line) | 1.3915-1.3935 | [5] [6] [19] [18] |

| 25°C | 589 nm (D-line) | 1.3920-1.3940 | [3] [20] [21] [22] |

| 25°C | 589 nm (D-line) | 1.3880-1.3980 | [2] |

The refractive index of vinyltrimethoxysilane at 20°C with sodium D-line illumination (589 nm) ranges from 1.390 to 1.3935 [1] [8] [12] [5] [13] [6] [19] [7] [16] [14] [18]. At 25°C, the refractive index spans 1.3880 to 1.3980 [2] [3] [20] [21] [22], demonstrating slight temperature dependence consistent with organic liquid behavior.

Boiling Point, Flash Point, and Thermal Stability

Boiling Point Properties

Vinyltrimethoxysilane exhibits a boiling point of 123°C at standard atmospheric pressure (1013 hPa) [1] [8] [12] [4] [9] [5] [20] [13] [10] [6] [7]. This value shows remarkable consistency across multiple literature sources, with variations typically within 122-125°C range [20] [23]. The boiling point indicates moderate volatility suitable for distillation purification processes.

Flash Point and Flammability

| Flash Point Method | Temperature | Unit | Source Citation |

|---|---|---|---|

| Closed Cup | 22-28 | °C | [8] [15] [4] [9] [5] [17] [10] [6] [19] [24] [11] [25] [26] [27] [18] |

| Open Cup | 73 | °F (22.8°C) | [1] [12] [28] [7] [14] |

The flash point of vinyltrimethoxysilane ranges from 22°C to 28°C using closed cup methodology [8] [15] [4] [9] [5] [17] [10] [6] [19] [24] [11] [25] [26] [27] [18]. Open cup measurements report 73°F (22.8°C) [1] [12] [28] [7] [14], indicating the compound is classified as a flammable liquid requiring appropriate safety precautions during handling and storage.

Autoignition Temperature

The autoignition temperature of vinyltrimethoxysilane is established at 230-235°C [15] [9] [10] [11] [26] [29]. This parameter represents the minimum temperature at which the compound will spontaneously ignite in air without an external ignition source, providing critical safety information for industrial processes.

Thermal Stability Characteristics

Research studies demonstrate that vinyltrimethoxysilane exhibits enhanced thermal stability when incorporated into polymer systems [30] [31] [32] [33]. Specifically, poly(vinyl alcohol)/vinyltrimethoxysilane hybrid films show glass transition temperature increases from 72.6°C to 84.3°C and thermal decomposition temperature improvements from 273.6°C to 342.2°C with increasing vinyltrimethoxysilane content [32].

The compound demonstrates stability under normal conditions but exhibits moisture sensitivity [1] [34] [7] [23] [14]. When used as a coating agent, vinyltrimethoxysilane can extend thermal stability, as demonstrated in aluminum hydride composites where thermal stability at 100°C showed significant improvement [30] [33].

Solubility Parameters in Various Solvents

Water Solubility and pH Dependence

| pH Condition | Solubility | Notes | Source Citation |

|---|---|---|---|

| pH 7 | Slightly soluble | Insoluble under neutral conditions | [1] [3] [28] [34] [7] [22] [23] [35] [14] [36] [18] |

| pH 3.0-3.5 | Soluble | Hydrolyzable in acidic conditions | [3] [34] [22] [37] |

Vinyltrimethoxysilane exhibits pH-dependent water solubility. Under neutral conditions (pH 7), the compound is slightly soluble in water [1] [3] [28] [34] [7] [22] [23] [35] [14] [36] [18]. However, under acidic conditions (pH 3.0-3.5), it becomes soluble due to hydrolysis reactions [3] [34] [22] [37]. The compound shows hydrolytic instability with a half-life of less than 2.4 hours at pH 7 and 50°C [36].

Organic Solvent Solubility

| Solvent | Solubility | Miscibility | Source Citation |

|---|---|---|---|

| Methanol | Soluble | Miscible | [34] |

| Ethanol | Soluble | Miscible | [34] |

| Isopropanol | Soluble | Good solubility | [34] |

| Acetone | Soluble | Good solubility | [34] [22] [37] |

| Benzene | Soluble | Good solubility | [3] [22] [37] |

| Toluene | Soluble | Good solubility | [34] [22] [37] |

| Ether | Soluble | Miscible | [3] |

Vinyltrimethoxysilane demonstrates excellent solubility in most organic solvents [34] [22] [23] [37] [18]. The compound is miscible with alcohols including methanol and ethanol [34], and shows good solubility in aromatic solvents such as benzene and toluene [3] [34] [22] [37]. Additionally, it exhibits compatibility with ketones like acetone and ethers [3] [34] [22] [37].

Vapor Pressure and Volatility

| Temperature | Vapor Pressure | Unit | Source Citation |

|---|---|---|---|

| 25°C | 15.93 | hPa | [36] |

| 55°C | 88 | hPa | [1] [12] [9] [10] [7] |

The vapor pressure data indicates moderate volatility with 15.93 hPa at 25°C [36] and 88 hPa at 55°C [1] [12] [9] [10] [7]. This vapor pressure profile supports the compound's utility in applications requiring controlled evaporation rates.

Purity

Physical Description

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 1230 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 1147 of 1230 companies with hazard statement code(s):;

H226 (56.15%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (17.79%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (38.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (54.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Plastics product manufacturing

Rubber product manufacturing

Transportation equipment manufacturing

Silane, ethenyltrimethoxy-: ACTIVE

Dates

2: Zhang D, Williams BL, Shrestha SB, Nasir Z, Becher EM, Lofink BJ, Santos VH, Patel H, Peng X, Sun L. Flame retardant and hydrophobic coatings on cotton fabrics via sol-gel and self-assembly techniques. J Colloid Interface Sci. 2017 Nov 1;505:892-899. doi: 10.1016/j.jcis.2017.06.087. Epub 2017 Jun 27. PubMed PMID: 28675869.

3: Tan W, Chang F, Shu Y, Chen Y, Liu J, Chen Y, Ma M, Chen B. The synthesis of Gemini-type sulfobetaine based hybrid monolith and its application in hydrophilic interaction chromatography for small polar molecular. Talanta. 2017 Oct 1;173:113-122. doi: 10.1016/j.talanta.2017.05.072. Epub 2017 May 26. PubMed PMID: 28602185.

4: Maniquet A, Bruyer N, Raffin G, Baco-Antionali F, Demesmay C, Dugas V, Randon J. Behavior of macroporous vinyl silica and silica monolithic columns in high pressure gas chromatography. J Chromatogr A. 2017 Jun 30;1504:105-111. doi: 10.1016/j.chroma.2017.05.002. Epub 2017 May 2. PubMed PMID: 28495079.

5: Anirudhan TS, Christa J, Deepa JR. Extraction of melamine from milk using a magnetic molecularly imprinted polymer. Food Chem. 2017 Jul 15;227:85-92. doi: 10.1016/j.foodchem.2016.12.090. Epub 2016 Dec 28. PubMed PMID: 28274462.

6: Liu Z, Liu J, Liu Z, Wang H, Ou J, Ye M, Zou H. Functionalization of hybrid monolithic columns via thiol-ene click reaction for proteomics analysis. J Chromatogr A. 2017 May 19;1498:29-36. doi: 10.1016/j.chroma.2017.01.029. Epub 2017 Jan 16. PubMed PMID: 28109527.

7: Asfaram A, Ghaedi M, Dashtian K. Rapid ultrasound-assisted magnetic microextraction of gallic acid from urine, plasma and water samples by HKUST-1-MOF-Fe(3)O(4)-GA-MIP-NPs: UV-vis detection and optimization study. Ultrason Sonochem. 2017 Jan;34:561-570. doi: 10.1016/j.ultsonch.2016.06.033. Epub 2016 Jun 23. PubMed PMID: 27773281.

8: Liu S, Peng J, Liu Z, Liu Z, Zhang H, Wu R. One-Pot Approach to Prepare Organo-silica Hybrid Capillary Monolithic Column with Intact Mesoporous Silica Nanoparticle as Building Block. Sci Rep. 2016 Oct 4;6:34718. doi: 10.1038/srep34718. PubMed PMID: 27698475; PubMed Central PMCID: PMC5048148.

9: Rahmat M, Karrabi M, Ghasemi I, Zandi M, Azizi H. Silane crosslinking of electrospun poly (lactic acid)/nanocrystalline cellulose bionanocomposite. Mater Sci Eng C Mater Biol Appl. 2016 Nov 1;68:397-405. doi: 10.1016/j.msec.2016.05.111. Epub 2016 May 26. PubMed PMID: 27524034.

10: Ribeiro CM, Miguel EM, Silva JDS, Silva CBD, Goulart MOF, Kubota LT, Gonzaga FB, Santos WJR, Lima PR. Application of a nanostructured platform and imprinted sol-gel film for determination of chlorogenic acid in food samples. Talanta. 2016 Aug 15;156-157:119-125. doi: 10.1016/j.talanta.2016.05.020. Epub 2016 May 7. PubMed PMID: 27260443.

11: Kolaei M, Dashtian K, Rafiee Z, Ghaedi M. Ultrasonic-assisted magnetic solid phase extraction of morphine in urine samples by new imprinted polymer-supported on MWCNT-Fe3O4-NPs: Central composite design optimization. Ultrason Sonochem. 2016 Nov;33:240-248. doi: 10.1016/j.ultsonch.2016.05.003. Epub 2016 May 4. PubMed PMID: 27245975.

12: Zhang G, Wang F, Dai J, Huang Z. Effect of Functionalization of Graphene Nanoplatelets on the Mechanical and Thermal Properties of Silicone Rubber Composites. Materials (Basel). 2016 Feb 2;9(2). pii: E92. doi: 10.3390/ma9020092. PubMed PMID: 28787891; PubMed Central PMCID: PMC5456511.

13: Racha el-D, Gay P, Dugas V, Demesmay C. One-pot synthesis of a new high vinyl content hybrid silica monolith dedicated to nanoliquid chromatography. J Sep Sci. 2016 Mar;39(5):842-50. doi: 10.1002/jssc.201501076. Epub 2016 Feb 2. PubMed PMID: 26719150.

14: El-Debs R, Cadoux F, Bois L, Bonhommé A, Randon J, Dugas V, Demesmay C. Synthesis and Surface Reactivity of Vinylized Macroporous Silica Monoliths: One-Pot Hybrid versus Postsynthesis Grafting Strategies. Langmuir. 2015 Oct 27;31(42):11649-58. doi: 10.1021/acs.langmuir.5b02681. Epub 2015 Oct 16. PubMed PMID: 26451684.

15: Oikawa Y, Saito T, Yamada S, Sugiya M, Sawada H. Preparation and Surface Property of Fluoroalkyl End-Capped Vinyltrimethoxysilane Oligomer/Talc Composite-Encapsulated Organic Compounds: Application for the Separation of Oil and Water. ACS Appl Mater Interfaces. 2015 Jul 1;7(25):13782-93. doi: 10.1021/acsami.5b01588. Epub 2015 Jun 16. PubMed PMID: 26042807.

16: Jia G, Wan QH. Separation and identification of oligomeric vinylmethoxysiloxanes by gradient elution chromatography coupled with electrospray ionization mass spectrometry. J Chromatogr A. 2015 May 22;1395:129-35. doi: 10.1016/j.chroma.2015.03.079. Epub 2015 Apr 4. PubMed PMID: 25890439.

17: Bordoni AV, Lombardo MV, Regazzoni AE, Soler-Illia GJ, Wolosiuk A. Simple thiol-ene click chemistry modification of SBA-15 silica pores with carboxylic acids. J Colloid Interface Sci. 2015 Jul 15;450:316-24. doi: 10.1016/j.jcis.2015.03.030. Epub 2015 Mar 21. PubMed PMID: 25845883.

18: Yuan H, Zhang L, Zhang Y. Preparation of high efficiency and low carry-over immobilized enzymatic reactor with methacrylic acid-silica hybrid monolith as matrix for on-line protein digestion. J Chromatogr A. 2014 Dec 5;1371:48-57. doi: 10.1016/j.chroma.2014.10.067. Epub 2014 Oct 30. PubMed PMID: 25456586.

19: Park JW, Kim JS, Park TJ, Kim EH, Koo SM. Facile synthesis of tailored nanostructured ORMOSIL particles by a selective dissolution process. J Colloid Interface Sci. 2015 Jan 15;438:220-6. doi: 10.1016/j.jcis.2014.10.002. Epub 2014 Oct 12. PubMed PMID: 25454445.

20: Iqbal D, Rechmann J, Sarfraz A, Altin A, Genchev G, Erbe A. Synthesis of ultrathin poly(methyl methacrylate) model coatings bound via organosilanes to zinc and investigation of their delamination kinetics. ACS Appl Mater Interfaces. 2014 Oct 22;6(20):18112-21. doi: 10.1021/am504992r. Epub 2014 Oct 1. PubMed PMID: 25232896.